molecular formula C23H15Cl2FO3 B11141866 7-((2,4-Dichlorobenzyl)oxy)-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one

7-((2,4-Dichlorobenzyl)oxy)-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B11141866
M. Wt: 429.3 g/mol
InChI Key: VWFIPZLRLPYVBC-UHFFFAOYSA-N
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Description

7-((2,4-Dichlorobenzyl)oxy)-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a 2,4-dichlorobenzyl group, a 4-fluorophenyl group, and a chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2,4-Dichlorobenzyl)oxy)-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.

    Introduction of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be introduced via an etherification reaction using 2,4-dichlorobenzyl chloride and a suitable base such as potassium carbonate.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-4-one core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the chromen-4-one core, resulting in the formation of hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-((2,4-Dichlorobenzyl)oxy)-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-((2,4-Dichlorobenzyl)oxy)-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-((2,4-Dichlorobenzyl)oxy)-3-(4-chlorophenyl)-2-methyl-4H-chromen-4-one
  • 7-((2,4-Dichlorobenzyl)oxy)-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one
  • 7-((2,4-Dichlorobenzyl)oxy)-3-(4-methylphenyl)-2-methyl-4H-chromen-4-one

Uniqueness

Compared to similar compounds, 7-((2,4-Dichlorobenzyl)oxy)-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

Properties

Molecular Formula

C23H15Cl2FO3

Molecular Weight

429.3 g/mol

IUPAC Name

7-[(2,4-dichlorophenyl)methoxy]-3-(4-fluorophenyl)-2-methylchromen-4-one

InChI

InChI=1S/C23H15Cl2FO3/c1-13-22(14-3-6-17(26)7-4-14)23(27)19-9-8-18(11-21(19)29-13)28-12-15-2-5-16(24)10-20(15)25/h2-11H,12H2,1H3

InChI Key

VWFIPZLRLPYVBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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